[3,4'-Bipyridin]-2'-ylmethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3,4’-Bipyridin]-2’-ylmethanol is an organic compound that belongs to the bipyridine family. Bipyridines are a class of compounds consisting of two pyridine rings connected by a single bond. This specific compound features a hydroxymethyl group attached to the 2’ position of one of the pyridine rings. Bipyridines are known for their versatility and are widely used in various fields, including coordination chemistry, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3,4’-Bipyridin]-2’-ylmethanol typically involves the coupling of pyridine derivatives. One common method is the Ullmann coupling reaction, which involves the reaction of 4-chloro-3-nitropyridine with a suitable nucleophile in the presence of a copper catalyst . The resulting intermediate can then be reduced to form the desired bipyridine derivative.
Another approach involves the Suzuki coupling reaction, where a boronic acid derivative of pyridine is coupled with a halogenated pyridine derivative in the presence of a palladium catalyst . This method allows for the formation of the bipyridine core with high efficiency and selectivity.
Industrial Production Methods
Industrial production of [3,4’-Bipyridin]-2’-ylmethanol often involves large-scale coupling reactions using optimized conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
[3,4’-Bipyridin]-2’-ylmethanol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid)
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Amines
Substitution: Halogenated or nitrated bipyridine derivatives
Scientific Research Applications
Mechanism of Action
The mechanism of action of [3,4’-Bipyridin]-2’-ylmethanol and its derivatives often involves coordination with metal ions. The nitrogen atoms in the pyridine rings can form stable complexes with transition metals, which can then participate in catalytic cycles or biological processes . These metal complexes can interact with specific molecular targets, such as enzymes or receptors, to exert their effects.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry known for its ability to form stable complexes with transition metals.
4,4’-Bipyridine: Used as a precursor to the herbicide paraquat and known for its redox-active properties.
3,3’-Bipyridine:
Uniqueness
[3,4’-Bipyridin]-2’-ylmethanol is unique due to the presence of the hydroxymethyl group, which provides additional functionalization possibilities. This functional group can participate in further chemical modifications, making the compound versatile for various applications in research and industry.
Properties
Molecular Formula |
C11H10N2O |
---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
(4-pyridin-3-ylpyridin-2-yl)methanol |
InChI |
InChI=1S/C11H10N2O/c14-8-11-6-9(3-5-13-11)10-2-1-4-12-7-10/h1-7,14H,8H2 |
InChI Key |
LWCLMYNMEZPVPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=NC=C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.